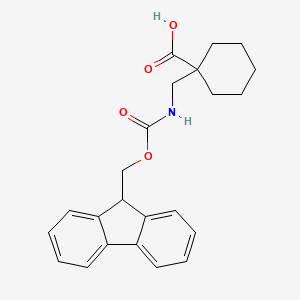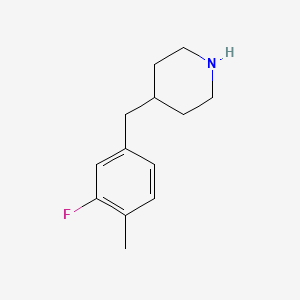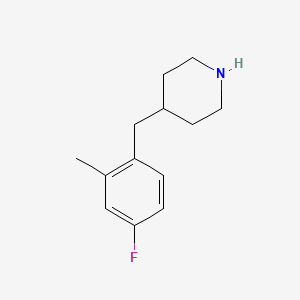
Fmoc-1-アミノメチルシクロヘキサンカルボン酸
説明
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a compound used primarily in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is valuable in the field of medicinal chemistry and biochemistry due to its stability and reactivity.
科学的研究の応用
Chemistry
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs.
Medicine
In medicinal chemistry, Fmoc-1-aminomethyl-cyclohexane carboxylic acid is used to synthesize peptide therapeutics. These peptides can act as hormones, enzyme inhibitors, or receptor agonists/antagonists.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of agrochemicals and other fine chemicals .
作用機序
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide or protein targets.
Result of Action
Its role as an intermediate in organic synthesis and pharmaceuticals suggests that it may contribute to the production of active compounds with therapeutic effects .
生化学分析
Biochemical Properties
Fmoc-1-aminomethyl-cyclohexane carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a protecting group for amines in peptide synthesis, where it interacts with amino acids and peptide chains . The nature of these interactions involves the formation of stable covalent bonds, which protect the amine group from unwanted reactions during the synthesis process .
Cellular Effects
Fmoc-1-aminomethyl-cyclohexane carboxylic acid influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its use in peptide synthesis can impact the production of bioactive peptides, which in turn can influence cell signaling pathways and gene expression . Additionally, the presence of Fmoc-1-aminomethyl-cyclohexane carboxylic acid in cellular environments can alter metabolic flux and metabolite levels, affecting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-1-aminomethyl-cyclohexane carboxylic acid involves its interaction with biomolecules through covalent bonding. It acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . This protection is achieved by forming a stable covalent bond with the amine group, which can be selectively removed under specific conditions to reveal the free amine . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-1-aminomethyl-cyclohexane carboxylic acid can change over time. The compound is generally stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or moisture . Long-term studies have shown that the stability of Fmoc-1-aminomethyl-cyclohexane carboxylic acid is crucial for its effectiveness in peptide synthesis . Degradation of the compound can lead to incomplete or erroneous synthesis, affecting the overall yield and purity of the final product .
Dosage Effects in Animal Models
The effects of Fmoc-1-aminomethyl-cyclohexane carboxylic acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptide chains . The compound can affect metabolic flux by altering the levels of metabolites involved in peptide synthesis . Additionally, its presence can influence the activity of enzymes involved in the synthesis and degradation of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-1-aminomethyl-cyclohexane carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in peptide synthesis, as it needs to be present in the right cellular locations to interact with target biomolecules .
Subcellular Localization
Fmoc-1-aminomethyl-cyclohexane carboxylic acid exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in peptide synthesis, as it ensures that the compound is available where it is needed for the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-aminomethyl-cyclohexane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method is the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amine group of 1-aminomethyl-cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of Fmoc-1-aminomethyl-cyclohexane carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
化学反応の分析
Types of Reactions
Fmoc-1-aminomethyl-cyclohexane carboxylic acid undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide bonds with carboxylic acids or activated esters.
Coupling Reactions: It can be used in peptide coupling reactions with reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: HATU, EDCI, and bases like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Amides: Formation of amide bonds with various carboxylic acids.
類似化合物との比較
Similar Compounds
- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
- Fmoc-2-aminocyclohexane carboxylic acid
- Fmoc-4-aminomethylbenzoic acid
Uniqueness
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is unique due to its cyclohexane ring, which provides rigidity and stability to the molecule. This rigidity can be advantageous in the synthesis of cyclic peptides and other constrained peptide structures. Additionally, the presence of the Fmoc group ensures that the amine group is protected during the synthesis process, allowing for selective deprotection and further functionalization .
特性
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPORARHBOYMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589240 | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220145-22-2 | |
| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








